molecular formula C23H18N5NaO6S B14460316 Benzoic acid, 2-(((3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxyphenyl)sulfonyl)amino)-, monosodium salt CAS No. 71701-27-4

Benzoic acid, 2-(((3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxyphenyl)sulfonyl)amino)-, monosodium salt

Cat. No.: B14460316
CAS No.: 71701-27-4
M. Wt: 515.5 g/mol
InChI Key: GRADMCJSNNIAPB-UHFFFAOYSA-M
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Description

Benzoic acid, 2-(((3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxyphenyl)sulfonyl)amino)-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-(((3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxyphenyl)sulfonyl)amino)-, monosodium salt typically involves the following steps:

    Diazotization: The primary amine group of 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid under alkaline conditions to form the azo compound.

    Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonyl group.

    Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.

    Purification: The crude product is purified using crystallization or chromatography techniques to obtain the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(((3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxyphenyl)sulfonyl)amino)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc dust.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite in alkaline conditions.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives resulting from the reduction of the azo group.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Benzoic acid, 2-(((3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxyphenyl)sulfonyl)amino)-, monosodium salt has a wide range of scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in biological staining techniques to visualize cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-(((3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxyphenyl)sulfonyl)amino)-, monosodium salt involves:

    Molecular Targets: The compound interacts with specific proteins and enzymes, altering their function.

    Pathways Involved: It can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acid Yellow 17: Another azo dye with similar structural features but different applications.

    Acid Red 114: A structurally related compound used in different industrial applications.

    Direct Blue 1: Shares the azo group but has distinct chemical properties and uses.

Uniqueness

Benzoic acid, 2-(((3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxyphenyl)sulfonyl)amino)-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications sets it apart from other similar compounds.

Properties

CAS No.

71701-27-4

Molecular Formula

C23H18N5NaO6S

Molecular Weight

515.5 g/mol

IUPAC Name

sodium;2-[[4-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]sulfonylamino]benzoate

InChI

InChI=1S/C23H19N5O6S.Na/c1-14-21(22(30)28(26-14)15-7-3-2-4-8-15)25-24-19-13-16(11-12-20(19)29)35(33,34)27-18-10-6-5-9-17(18)23(31)32;/h2-13,21,27,29H,1H3,(H,31,32);/q;+1/p-1

InChI Key

GRADMCJSNNIAPB-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)C4=CC=CC=C4.[Na+]

Origin of Product

United States

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